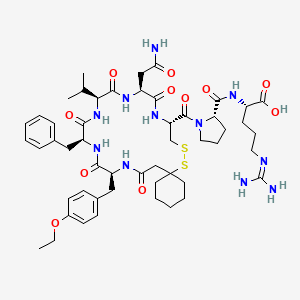
2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring substituted with two 4-chlorophenyl groups and a cyano group, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride typically involves the reaction of 4-chlorobenzonitrile with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The resulting product is then treated with hydrochloric acid to obtain the chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the cyano group or the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazoles with various functional groups.
科学的研究の応用
2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its cyano and chlorophenyl groups contribute to its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
2,3-Bis(4-chlorophenyl)-2H-tetrazol-3-ium chloride: Lacks the cyano group, leading to different reactivity and applications.
2,3-Bis(4-fluorophenyl)-5-cyano-2H-tetrazol-3-ium chloride: Substitution of chlorine with fluorine alters the compound’s electronic properties and reactivity.
2,3-Bis(4-chlorophenyl)-5-methyl-2H-tetrazol-3-ium chloride:
Uniqueness: 2,3-bis(4-Chlorophenyl)-5-cyano-2H-tetrazolium chloride stands out due to its combination of cyano and chlorophenyl groups, which impart unique electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.
特性
IUPAC Name |
2,3-bis(4-chlorophenyl)tetrazol-2-ium-5-carbonitrile;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N5.ClH/c15-10-1-5-12(6-2-10)20-18-14(9-17)19-21(20)13-7-3-11(16)4-8-13;/h1-8H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXNDJINBHGPG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C#N)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704519 |
Source


|
| Record name | 2,3-Bis(4-chlorophenyl)-5-cyano-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123431-15-2 |
Source


|
| Record name | 2,3-Bis(4-chlorophenyl)-5-cyano-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)

![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)






